molecular formula C9H9ClO3 B12100205 Methyl 4-chloro-3-(hydroxymethyl)benzoate

Methyl 4-chloro-3-(hydroxymethyl)benzoate

Cat. No.: B12100205
M. Wt: 200.62 g/mol
InChI Key: GQBRNJUAXBMXNT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(hydroxymethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-(hydroxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-(hydroxymethyl)benzoate is unique due to the specific positioning of the chlorine and hydroxymethyl groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-chloro-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3

InChI Key

GQBRNJUAXBMXNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CO

Origin of Product

United States

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